N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide group to a 1,3,4-oxadiazole ring. The oxadiazole is substituted at the 5-position with a 4-(methylsulfonyl)benzyl group. The methylsulfonyl group enhances polarity and electron-withdrawing properties, which may improve target binding compared to other substituents.
Properties
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)8-16-20-21-18(27-16)19-17(22)12-4-7-14-15(9-12)26-10-25-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPGDFKLJUHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 385.4 g/mol. The presence of both oxadiazole and benzo[d][1,3]dioxole rings contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1172347-45-3 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Synthesis through cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of the Benzyl Group : Achieved via nucleophilic substitution reactions with suitable benzyl halides.
- Attachment of the Methylsulfonyl Group : Introduced through sulfonation using reagents like methylsulfonyl chloride.
- Formation of the Benzo[d][1,3]dioxole Ring : Accomplished through various cyclization methods involving appropriate precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing oxadiazole rings exhibited significant antiproliferative activity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 2.14 µM to 19.34 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and sunitinib .
The mechanism of action involves interaction with specific molecular targets:
- The oxadiazole ring may inhibit enzyme activity by binding to active sites.
- The furan component can participate in electron transfer processes affecting cellular metabolism.
- The methylsulfonyl group enhances solubility and binding affinity to targets.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antiproliferative effects of various oxadiazole derivatives against cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of reference drugs .
- Kinase Inhibition : Compounds similar to this compound demonstrated inhibitory effects on key kinases such as EGFR and VEGFR2, which are crucial in cancer cell signaling pathways .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 1,3,4-oxadiazole ring and sulfonyl groups are critical for enzyme inhibition. Methylsulfonyl enhances target binding compared to methoxy or thioether groups.
- Antifungal Potential: Analogues like LMM5 and LMM11 validate the oxadiazole-carboxamide scaffold’s utility in antifungal drug development .
- Synthetic Feasibility : Silica chromatography and coupling reactions (e.g., EDCl/HOBt) are standard for synthesizing such compounds, as seen in HSD-2 and LMM5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
